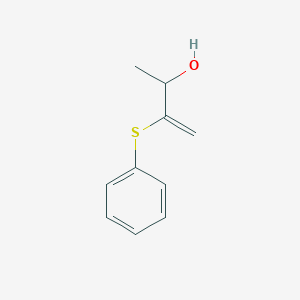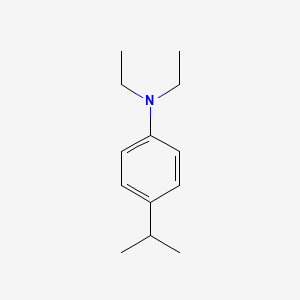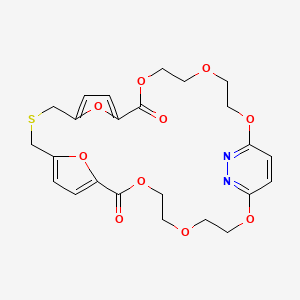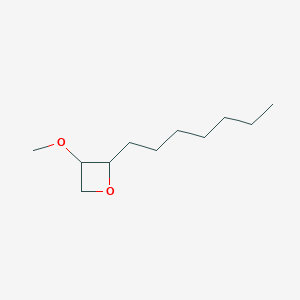
2-Heptyl-3-methoxyoxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-3-methoxyoxetane is an organic compound belonging to the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-3-methoxyoxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of an epoxide with a suitable nucleophile under basic conditions. For example, the reaction of an epoxide with trimethyloxosulfonium ylide can yield oxetane derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the compound . This method involves the use of microwave irradiation to accelerate the reaction process, reducing the overall reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptyl-3-methoxyoxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Heptyl-3-methoxyoxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 2-Heptyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, such as enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
3-Methoxyoxetane: A simpler oxetane derivative with similar structural properties.
2-Heptyl-4(1H)-quinolone: Another heptyl-substituted compound with distinct biological activities.
Uniqueness: 2-Heptyl-3-methoxyoxetane is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and biological properties. Its heptyl and methoxy substituents contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
74824-98-9 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-heptyl-3-methoxyoxetane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10-11(12-2)9-13-10/h10-11H,3-9H2,1-2H3 |
Clé InChI |
VBPYSMXWSHYCEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1C(CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



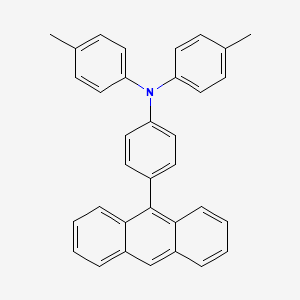
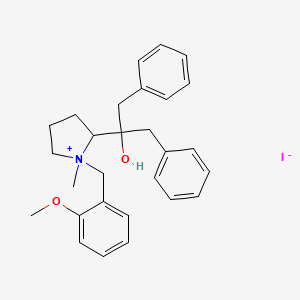

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)

![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)
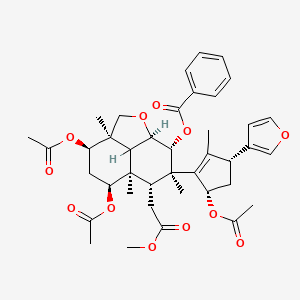

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
